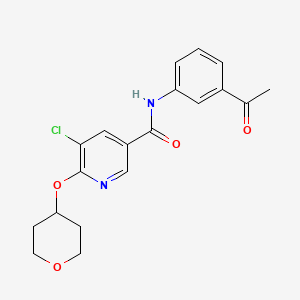

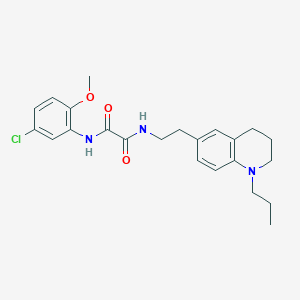

N-(6-nitro-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of bioactive Ni(II) complexes derived from 6-nitro-1,3-benzothiazol incorporated azo dyes has been described. The newly synthesized azo dyes and their Ni(II) complexes are characterized by various physical and spectroscopic techniques .Molecular Structure Analysis

The IR spectral data of metal complexes revealed that the bonding sites are the nitrogen atom of the azo group and oxygen atom phenolic group of the pyridone moiety of the ligands .Chemical Reactions Analysis

All the azo dyes behave as bidentate ligands with metal–ligand ratio 1:2 of the type [Ni (L) 2 (H 2 O) 2 ], where L stands for deprotonated azo dye ligand .Physical And Chemical Properties Analysis

The TG–DTA studies showed good thermal stability and confirmed the presence of coordinated water molecules in all the metal complexes .Applications De Recherche Scientifique

Antimicrobial Activity

Benzothiazole derivatives have been studied for their potential as antimicrobial agents. The structural presence of the benzothiazole moiety can contribute to significant antimicrobial properties. Research indicates that these compounds exhibit potent activities against various bacterial and fungal strains, making them valuable in the development of new antimicrobial drugs .

Anticancer Properties

The anticancer activity of benzothiazole compounds is another area of interest. They have been evaluated in vitro against different human cancer cell lines, such as A549 (lung carcinoma), K562 (chronic myelogenous leukemia), and MDA-MB-231 (breast cancer). The results from MTT assays suggest that these compounds can inhibit the proliferation of cancer cells, which is promising for the development of novel anticancer therapies .

Molecular Docking Studies

Molecular docking is a method used to predict the interaction between a small molecule and a protein at the atomic level, which helps in the design of drugs. Benzothiazole derivatives have been subjected to molecular docking studies to understand their potential binding mechanisms and interactions with biological targets. This application is crucial for rational drug design and can lead to the discovery of new therapeutic agents .

Dye Synthesis

Benzothiazole derivatives are used in the synthesis of azo dyes. These dyes have applications in coloring textiles, leathers, and food products. The azo group linked with the benzothiazole ring structure imparts vivid colors and stability, making these dyes suitable for industrial applications .

Nonlinear Optical (NLO) Materials

The investigation of benzothiazole derivatives for their third-order nonlinear optical (NLO) properties is an emerging field. These materials are essential for applications in optical switching, optical data storage, and photonic devices. The Z-scan technique and quantum chemical computations are used to explore their NLO properties, which could lead to advancements in optical technologies .

Organic Light Emitting Diodes (OLEDs)

In the field of electronics, benzothiazole derivatives are explored for their use in organic light emitting diodes (OLEDs). OLEDs are used in displays for various electronic devices due to their efficiency and bright light emission. The incorporation of benzothiazole can improve the performance and durability of these diodes .

Supercapacitors

Supercapacitors are high-capacity capacitors with higher capacitance values and longer life cycles. Benzothiazole derivatives have been studied for their potential use in supercapacitors, which could enhance energy storage capabilities and efficiency in various electronic devices .

Sensing Applications

Benzothiazole compounds have been utilized in the development of sensors. These sensors can detect environmental pollutants, toxic gases, and other substances. The sensitivity and selectivity of benzothiazole-based sensors make them useful for monitoring and safety applications .

Propriétés

IUPAC Name |

N-(6-nitro-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S/c22-17(13-6-5-11-3-1-2-4-12(11)9-13)20-18-19-15-8-7-14(21(23)24)10-16(15)25-18/h5-10H,1-4H2,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLKEDGSQRRECI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-nitro-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[Cyano(cyclopropyl)methyl]-6-fluoro-2,3-dimethoxybenzamide](/img/structure/B2954157.png)

![(4-Chloro-2-methylphenyl)[2-(methylamino)pteridin-4-yl]amine](/img/structure/B2954159.png)

![[2-(Oxolan-2-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B2954160.png)

![((3r,5r,7r)-Adamantan-1-yl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2954164.png)